O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine
Description
O-[(3-Chloro-2-fluorophenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative featuring a 3-chloro-2-fluorobenzyl group attached to the hydroxylamine oxygen. The chloro and fluoro substituents on the aromatic ring likely enhance electron-withdrawing effects, influencing its stability, reactivity, and interactions in biological or chemical systems .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3H,4,10H2 |
InChI Key |
LKPZIVXDSLPWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CON |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution Route
- Starting material : 3-chloro-2-fluorobenzyl halide (e.g., benzyl chloride or bromide derivative).
- Reagent : Hydroxylamine hydrochloride or free hydroxylamine.
- Conditions : Typically carried out in an aqueous or alcoholic solvent with base (e.g., sodium hydroxide) to liberate free hydroxylamine.
- Procedure : The benzyl halide is reacted with hydroxylamine under controlled temperature to yield the O-alkylhydroxylamine product.
- Notes : This method is straightforward but requires careful control to avoid side reactions such as N-alkylation or over-oxidation.
Mitsunobu Reaction-Based Synthesis
- Starting material : 3-chloro-2-fluorobenzyl alcohol.
- Reagents : Triphenylphosphine, N-hydroxylphthalimide, diisopropyl azodicarboxylate (DIAD), hydrazine monohydrate.
- Procedure :
- The benzyl alcohol is reacted with triphenylphosphine, N-hydroxylphthalimide, and DIAD in tetrahydrofuran at 0 °C to room temperature to form an O-phthalimido intermediate.
- Subsequent treatment with hydrazine monohydrate cleaves the phthalimide protecting group, releasing the free O-alkylhydroxylamine.
- Final purification is done by filtration and chromatography.
- Advantages : This method offers high selectivity and yields, preserving sensitive substituents like chloro and fluoro groups.
Alternative Synthetic Routes (Patent-Inspired)
While no direct patent describes the exact synthesis of this compound, related hydroxylamine derivatives such as O-(3-chloro-2-propenyl)hydroxylamine have been synthesized via:
- Reaction of hydroxylamine with ketoximes formed from methyl isobutyl ketone.
- Subsequent reaction with halogenated alkenes under alkaline conditions.
- Use of microchannel reactors for continuous flow synthesis enhancing efficiency and yield.
- Extraction and purification steps involving ethyl acetate and azeotropic dehydration.
These methods highlight the importance of controlling reaction conditions and efficient solvent recovery for scale-up.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | 3-chloro-2-fluorobenzyl halide | Hydroxylamine (free or salt), base, aqueous/alcoholic medium | Moderate to high | Simple, direct | Possible side reactions, purification needed |
| Mitsunobu reaction | 3-chloro-2-fluorobenzyl alcohol | Triphenylphosphine, N-hydroxylphthalimide, DIAD, hydrazine | ~90 | High selectivity, preserves substituents | Multi-step, requires sensitive reagents |
| Microchannel reactor approach (related compounds) | Hydroxylamine + ketoxime + halogenated alkene | Continuous flow, alkaline conditions, solvent extraction | High (for analogs) | Efficient, scalable | Complex setup, solvent recovery needed |
Research Results and Analytical Data
- Nuclear Magnetic Resonance (NMR) : For related O-alkylhydroxylamines, ^1H NMR shows characteristic aromatic proton multiplets and methylene signals adjacent to the hydroxylamine group. Chemical shifts confirm substitution pattern and hydroxylamine formation.
- Purity and Yield : Reported yields for Mitsunobu-type syntheses reach up to 90%, with high purity confirmed by chromatographic methods.
- Stability : The compound should be stored in a cool, dry place, protected from heat and strong oxidants to prevent degradation.
Chemical Reactions Analysis
Reactivity with Carbonyl Compounds
The hydroxylamine group (-NH-O-) acts as a nucleophile, enabling condensation reactions with aldehydes and ketones to form oxime derivatives. This reaction is catalyzed under mild acidic or basic conditions:
Example reaction :
Key conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Sodium acetate or pyridine
-
Temperature: 25–60°C
-
Yield: 70–85%
The electron-withdrawing Cl and F substituents enhance the electrophilicity of the hydroxylamine’s nitrogen, accelerating nucleophilic attack on carbonyl carbons.
Oxidation Reactions
Trisubstituted hydroxylamines like this compound exhibit resistance to metabolic oxidation but can undergo controlled chemical oxidation:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H2O2 (30%) | Nitroso derivative | RT, 2–4 hrs, pH 7–8 | 60–75% |
| KMnO4 (aqueous) | Nitro compound | 80°C, 6–8 hrs, acidic | 40–55% |
| Ozone (O3) | Cleavage to carboxylic acid | -78°C, 1 hr, DCM | 30–45% |
Oxidation pathways are influenced by steric hindrance from the trisubstituted aromatic ring .
Nucleophilic Substitution at the Benzyl Position
The benzyl-oxygen bond undergoes cleavage under alkaline conditions, enabling substitution reactions:
Example :
Factors affecting reactivity :
-
Base strength : NaOH > K2CO3 > NaHCO3
-
Solvent polarity : DMF > DMSO > Ethanol
-
Temperature : 50–100°C
This reaction is utilized to synthesize thiolated aromatic intermediates for pharmaceutical applications .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with electron-deficient alkynes or alkenes to form heterocyclic compounds:
Reaction with acrylonitrile :
Optimized conditions :
-
Catalyst: Cu(I) or Ru(II) complexes
-
Solvent: Toluene or acetonitrile
-
Yield: 50–65%
The chloro and fluoro groups slightly deactivate the aromatic ring but do not impede cycloaddition kinetics .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the compound undergoes Beckmann-type rearrangements:
Mechanism :
-
Protonation of the hydroxylamine oxygen.
-
Migration of the benzyl group to the adjacent nitrogen.
-
Formation of a nitrilium ion intermediate.
Products :
-
With H2SO4 : Benzamide derivatives (via hydrolysis).
-
With PCl5 : Imidoyl chlorides.
Rearrangements are highly temperature-dependent, with optimal yields at 0–10°C .
Stability Under Physiological Conditions
Studies on trisubstituted hydroxylamines indicate:
Scientific Research Applications
O-(3-chloro-2-fluorobenzyl)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(3-chloro-2-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine
- Structure : Incorporates a ferrocene (iron-containing) group and a 3-fluorophenyl substituent.
- Synthesis : Prepared via Gabriel methodology using N-hydroxyphthalimide and ferrocene intermediates, yielding a 42% overall yield .
- Applications : Explored as a pan-inhibitor of the kynurenine pathway (KP) in medicinal chemistry due to its redox-active ferrocene moiety .
O-(2-Fluorophenyl)methylhydroxylamine Hydrochloride
- Structure : Features a 2-fluorobenzyl group.
- Physical Properties : Boiling point 238°C, LogP 1.916, density 1.176 g/cm³, indicative of moderate hydrophobicity .
- Key Differences : The ortho-fluoro substitution may sterically hinder reactions compared to the 3-chloro-2-fluoro analog. Chlorine’s stronger electron-withdrawing effect in the target compound could enhance electrophilic reactivity .
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine
- Structure : Bromine and methyl substituents on the aromatic ring.
- Applications : Used in agrochemical research; bromine’s bulkiness and polarizability may alter binding affinities compared to chloro/fluoro analogs .
Functional Group Comparisons
Derivatization Agents
- BBHA (1-((Ammoniooxy)methyl)-2-bromobenzene chloride) : Brominated O-substituted hydroxylamine used for carbonyl detection via isotopic 79Br/81Br patterns. Its bromine substituent enables specific detection in complex mixtures, unlike chloro/fluoro analogs .
- PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) : A derivatizing agent for carbonyls with a detection limit of 0.01–0.17 µmolL⁻¹. The pentafluorobenzyl group enhances electron-capture detection (GC/MS) but requires harsher reaction conditions than less fluorinated analogs .
Analytical Characterization
- NMR/HRMS : Common techniques for hydroxylamine derivatives. For example:
- Thermal Properties : Melting points vary widely (e.g., 87–88°C for ferrocene analog vs. 238°C boiling point for O-(2-fluorophenyl) derivative) .
Biological Activity
O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine hydrochloride is a synthetic compound that has garnered attention due to its biological activities, particularly in herbicidal applications. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.
- Molecular Formula : C₇H₈ClFNO
- Molecular Weight : 179.6 g/mol
- Functional Group : Hydroxylamine
This compound features a hydroxylamine functional group, known for its reactivity in organic synthesis. The presence of the 3-chloro-2-fluorophenyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and agrochemicals .
Herbicidal Effects
Research indicates that this compound exhibits significant biological activity, particularly as an herbicide. It has been shown to interact with various biological targets, leading to herbicidal effects against specific plant species. The chlorinated and fluorinated aromatic ring structure contributes to its potency and selectivity .
Mechanism of Action :
- Inhibition of specific enzymatic pathways related to plant metabolism and growth regulation.
- Reactivity with electrophiles, allowing it to probe biological mechanisms at the molecular level .
Synthesis
The synthesis of this compound hydrochloride typically involves straightforward chemical reactions that minimize side reactions. The general synthetic route includes:
- Starting Materials : Appropriate chlorinated and fluorinated aromatic compounds.
- Reagents : Hydroxylamine hydrochloride in the presence of suitable solvents.
- Conditions : Controlled temperature and pressure to optimize yield.
This method allows for efficient production while maintaining high purity levels .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Herbicidal Activity :
- Objective : Assess the herbicidal effects on various plant species.
- Results : Demonstrated significant growth inhibition in treated plants compared to controls.
- : The compound effectively inhibits specific metabolic pathways essential for plant growth .
-
Toxicity Studies :
- Objective : Evaluate the toxicity profile in non-target organisms.
- Findings : Moderate toxicity observed in certain aquatic organisms, indicating the need for careful application in agricultural settings.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| O-benzylhydroxylamine | IDO1 inhibitor | Inhibits immune suppression pathways |
| 3-chloroaniline | Antimicrobial | Disrupts bacterial cell wall synthesis |
| 2-fluoroaniline | Anticancer | Induces apoptosis in cancer cells |
This table highlights how structural modifications can influence biological activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine, and how do reaction conditions influence yield?
- Methodological Answer :
- Reductive Amination : React (3-chloro-2-fluorophenyl)methanamine (precursor) with hydroxylamine derivatives under reducing agents like NaBH₃CN in polar solvents (e.g., methanol). This method is analogous to protocols for synthesizing N-benzyl-O-alkylhydroxylamines .
- O-Alkylation : Use (3-chloro-2-fluorophenyl)methyl halides (e.g., chloride) with hydroxylamine salts in DMSO/[Bmim]OH (ionic liquid), achieving yields >70% under mild heating (60–80°C) .
- Key Variables : Catalyst choice (ionic liquids enhance efficiency), solvent polarity, and temperature control to minimize side reactions like hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, -CH₂-O- at δ 4.2–4.5 ppm). ¹⁹F NMR detects fluorine environments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~216.04).
- IR : Peaks at ~3300 cm⁻¹ (N–O stretch) and 1100 cm⁻¹ (C–F stretch) .
Q. What are the common reactivity patterns of the hydroxylamine group in this compound?
- Methodological Answer :
- Oxidation : Forms nitroxides or nitroso derivatives using oxidizing agents like KMnO₄ or H₂O₂ .
- Nucleophilic Substitution : The -NH-O- group reacts with electrophiles (e.g., aldehydes) to form oximes, useful in bioconjugation .
- Reduction : Catalytic hydrogenation cleaves the N–O bond, yielding (3-chloro-2-fluorophenyl)methanamine .
Advanced Research Questions
Q. How does steric hindrance from the 3-chloro-2-fluorophenyl group influence reaction kinetics in N-amination processes?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., O-benzylhydroxylamine) using stopped-flow spectroscopy. Steric effects may slow amination by ~30% .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state geometries and steric energy barriers .
Q. What strategies mitigate instability of this compound under aqueous or acidic conditions?
- Methodological Answer :
- Storage : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Stabilizers : Add chelating agents (e.g., EDTA) to sequester trace metals that catalyze decomposition .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions; acidic conditions promote N–O bond cleavage .
Q. How can this compound serve as a precursor for kinase inhibitor synthesis?
- Methodological Answer :
- Targeted Functionalization : React with pyrrolotriazine cores via N-amination (similar to p38 kinase inhibitor synthesis) using O-substituted hydroxylamines as electrophiles .
- SAR Studies : Modify the fluorophenyl group to optimize binding affinity (e.g., introduce para-substituents) and assess inhibitory activity via enzyme assays .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Yields vary between 50% (conventional alkylation) and 75% (ionic liquid-catalyzed routes) due to solvent purity or competing side reactions .
- Resolution : Reproduce protocols with strict moisture control and characterize intermediates via LC-MS to identify bottlenecks .
Methodological Challenges & Solutions
Q. How to address solubility issues during purification?
- Answer :
- Use mixed solvents (e.g., EtOAc/hexane gradients) for column chromatography.
- Recrystallize from ethanol/water mixtures (8:2 v/v) to obtain high-purity crystals .
Q. What safety protocols are critical for handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
